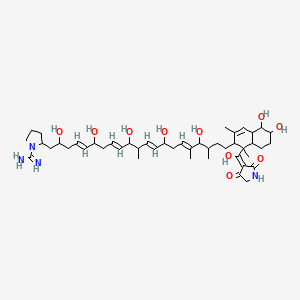
TPU-0037A
Overview
Description
TPU-0037A is an antibiotic and a congener of lydicamycin . It inhibits the growth of Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA), B. subtilis, and M. luteus (MICs = 1.56-12.5 μg/ml), but not Gram-negative E. coli, P. mirabilis, P. vulgaris, or P. aeruginosa strains (MICs = >50 μg/ml) .
Molecular Structure Analysis
The molecular formula of this compound is C46H72N4O10, and its molecular weight is 841.1 . The formal name of this compound is (+)-2- [21- [1-[ (2,5-dihydro-4-hydroxy-2-oxo-1H-pyrrol-3-yl)carbonyl]-1,2,4a,5,6,7,8,8a-octahydro-5,6-dihydroxy-1,3-dimethyl-2-naphthalenyl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethyl-4,8,12,16-heneicosatetraen-1-yl]-1-pyrrolidinecarboximidamide .
Physical And Chemical Properties Analysis
This compound is soluble in ethanol, methanol, DMF, and DMSO . It has poor water solubility . The compound is stored at -20°C for stability .
Scientific Research Applications
Fire and Smoke Suppression
Thermoplastic polyurethane (TPU) has been explored for its fire and smoke suppression capabilities. A study by Yu et al. (2019) showed that cetyltrimethyl ammonium bromide (CTAB) and tetrabutyl phosphine chloride (TBPC) modified Ti3C2 (MXene) ultra-thin nanosheets could significantly reduce peak heat release rate, smoke production, and toxic gas emissions when introduced to TPU. This finding suggests promising applications in enhancing building fire safety (Yu et al., 2019).
Stretchability and Toughness Enhancement
Liu et al. (2021) demonstrated that functionalizing MXene with zirconium amino-tris-(methylenephosphonate) (Zr-AMP) on the titanium carbide surface could enhance the stretchability, toughness, and fatigue resistance of TPU nanocomposites while also reducing flammability. This development holds promise for various industrial applications, including those requiring high strength and fire resistance (Liu et al., 2021).
Conductive and Flexible Strain Sensors
Research by Tong et al. (2018) indicates that TPU can be used to create electrically conductive nanofibrous composites. These composites show potential for flexible strain sensors and stretchable conductors, being able to detect strains from 0 to 160% with fast response and excellent stability (Tong et al., 2018).
Lightweight and Ultrahigh Compressible Foams
Liu et al. (2017) fabricated lightweight conductive graphene/TPU foams with ultrahigh compressibility, ideal for piezoresistive sensing. The foams maintained stability and provided accurate sensing signals under various strains, suggesting applications in flexible and sensitive piezoresistive sensors (Liu et al., 2017).
Improved Gas Barrier and Mechanical Performance
Xiang et al. (2013) developed a TPU composite film containing hexadecyl-functionalized low-defect graphene nanoribbons (HD-GNRs), significantly enhancing its gas barrier and mechanical properties. This improvement opens possibilities for applications in food packaging and lightweight mobile gas storage containers (Xiang et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
TPU-0037A is an antibiotic and a congener of lydicamycin . It primarily targets Gram-positive bacteria , including methicillin-resistant Staphylococcus aureus (MRSA), Bacillus subtilis, and Micrococcus luteus . These bacteria are known to cause various infections in humans, making them significant targets for antibiotic action.
Mode of Action
This inhibition disrupts the normal functioning of the bacteria, preventing their growth and proliferation .
Biochemical Pathways
By inhibiting key processes, this compound disrupts the bacteria’s ability to grow and reproduce, leading to their eventual death .
Pharmacokinetics
As an antibiotic, it is expected to be administered in a manner that allows it to reach the site of infection in sufficient concentrations to exert its antibacterial effect .
Result of Action
The primary result of this compound’s action is the inhibition of growth of the targeted Gram-positive bacteria, including MRSA, B. subtilis, and M. luteus . This leads to a decrease in the number of these bacteria, helping to clear the infection.
Biochemical Analysis
Biochemical Properties
TPU-0037A interacts with various enzymes and proteins in biochemical reactions. It has been found to inhibit the growth of certain bacteria, suggesting that it may interact with key biomolecules in these organisms
Cellular Effects
This compound has a significant impact on various types of cells, particularly Gram-positive bacteria. It inhibits their growth, indicating that it likely influences cell function, possibly affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
2-[(4E,8E,12E,16E)-21-[1-[(E)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H72N4O10/c1-26(37(54)13-7-11-31(51)10-6-12-33(53)24-30-9-8-22-50(30)45(47)48)14-17-32(52)18-15-27(2)41(57)28(3)16-19-35-29(4)23-34-36(20-21-38(55)42(34)58)46(35,5)43(59)40-39(56)25-49-44(40)60/h6-7,10,13-15,17,23,26,28,30-38,41-42,51-55,57-59H,8-9,11-12,16,18-22,24-25H2,1-5H3,(H3,47,48)(H,49,60)/b10-6+,13-7+,17-14+,27-15+,43-40+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOJELXNKQYYOV-HTIPQZHASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CCC(C2O)O)C(C1CCC(C)C(C(=CCC(C=CC(C)C(C=CCC(C=CCC(CC3CCCN3C(=N)N)O)O)O)O)C)O)(C)C(=C4C(=O)CNC4=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2C(CCC(C2O)O)C(C1CCC(C)C(/C(=C/CC(/C=C/C(C)C(/C=C/CC(/C=C/CC(CC3CCCN3C(=N)N)O)O)O)O)/C)O)(C)/C(=C\4/C(=O)CNC4=O)/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H72N4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
841.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



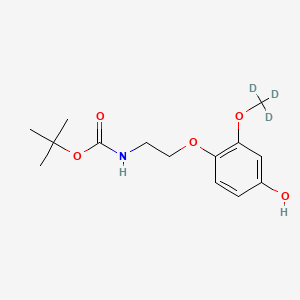
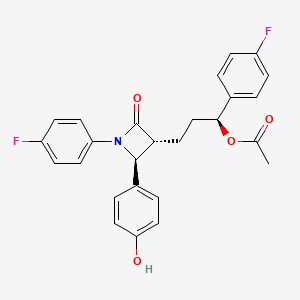
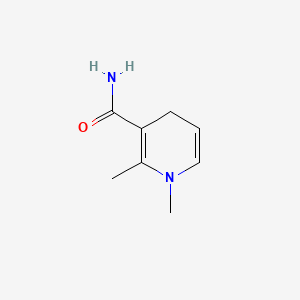
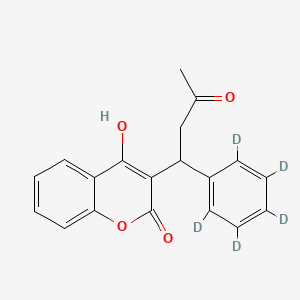
![2-[(4-Tert-butylphenyl)methyl]-6-fluoro-1-undecyl-3,4-dihydroisoquinolin-2-ium bromide](/img/structure/B562947.png)

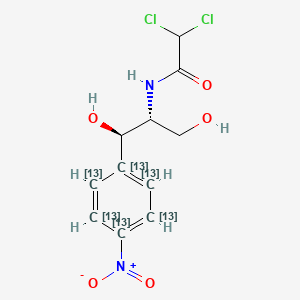
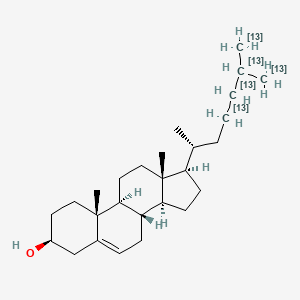
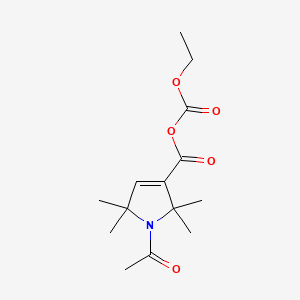

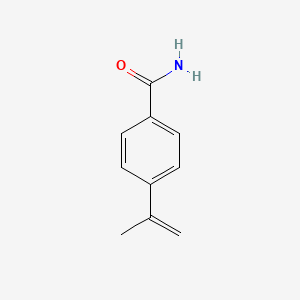
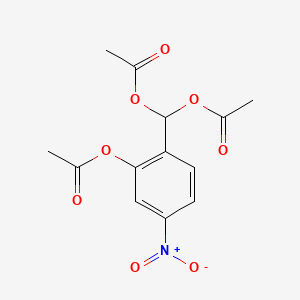
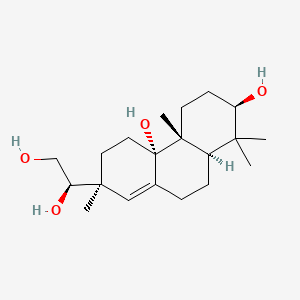
![3-[amino-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxyphosphanyl]oxypropanenitrile](/img/structure/B562960.png)